molecular formula C10H12BrFN2 B1375279 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine CAS No. 1491205-86-7

1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1375279
CAS No.: 1491205-86-7
M. Wt: 259.12 g/mol
InChI Key: WZDJFHJTDFIHFG-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C10H12BrFN2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDJFHJTDFIHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Introduction of Fluorine in Benzyl Azetidines: A Guide to Unlocking Novel Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and ability to impart favorable physicochemical properties have led to its incorporation in numerous clinically approved drugs.[1] The benzyl group, a common substituent in bioactive molecules, offers a modifiable aromatic platform for tuning interactions with biological targets. The strategic incorporation of fluorine, an element with profound effects on molecular properties, into the benzyl azetidine framework presents a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated benzyl azetidines, synthesizing data from disparate studies to offer a predictive framework for drug design. We will delve into the nuanced effects of fluorination on both the azetidine ring and the benzyl moiety, exploring the resulting impact on physicochemical properties, metabolic stability, and biological activity.

The Azetidine Scaffold: A Foundation for Innovation

The allure of the azetidine ring in drug discovery stems from its distinct three-dimensional structure and inherent ring strain.[3] This strained system imparts a degree of rigidity that can pre-organize substituents for optimal binding to target proteins, often leading to an entropic advantage and increased potency.[1] Furthermore, the polar nitrogen atom can act as a hydrogen bond acceptor, contributing to target engagement and aqueous solubility.[4]

Key Attributes of the Azetidine Moiety in Drug Design:
  • Structural Rigidity: The four-membered ring restricts conformational flexibility, providing a well-defined vector for substituents.[1]

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to their larger heterocyclic counterparts.[4]

  • Novel Chemical Space: The unique geometry of the azetidine ring allows for the exploration of previously inaccessible regions of chemical space.

The Transformative Influence of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine has become a cornerstone of modern drug design, owing to the unique electronic properties of this small, highly electronegative atom.[5][6] The introduction of fluorine can profoundly modulate a molecule's pKa, lipophilicity, conformation, and metabolic stability, thereby fine-tuning its biological activity and pharmacokinetic profile.[7]

Impact of Fluorination on Molecular Properties:
PropertyEffect of FluorinationRationale and Implications for Drug Design
pKa Decreases the basicity of nearby amines.[5]The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making it less likely to accept a proton. This can be crucial for modulating ionization at physiological pH, impacting cell permeability and target binding.[5][7]
Lipophilicity (LogP) Generally increases, but the effect is context-dependent.[4]While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. The overall effect on lipophilicity depends on the surrounding molecular environment and can be used to enhance membrane permeability.[4]
Conformational Control Can influence ring pucker and substituent orientation.[8]The gauche effect and dipole-dipole interactions involving the C-F bond can favor specific conformations. In the azetidine ring, fluorination can alter the puckering of the four-membered ring, thereby influencing the spatial arrangement of other substituents.[8]
Metabolic Stability Often increases by blocking sites of oxidative metabolism.[1]The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Fluorinating a metabolically labile position on the benzyl ring can prevent hydroxylation and increase the drug's half-life.[9]
Binding Interactions Can participate in favorable interactions with protein targets.Fluorine can engage in hydrogen bonds, halogen bonds, and dipole-dipole interactions with amino acid residues in the active site of a protein, contributing to enhanced binding affinity.

Synthesis of Fluorinated Benzyl Azetidines: A Modular Approach

The synthesis of substituted azetidines can be challenging due to their inherent ring strain.[10] However, modern synthetic methodologies have made these scaffolds more accessible. A common and versatile approach involves the construction of a 3-substituted azetidine core followed by N-benzylation.

Illustrative Synthetic Pathway:

G A Starting Material (e.g., Epichlorohydrin) B 3-Hydroxyazetidine A->B Ring opening with amine, followed by cyclization C N-Protected 3-Fluoroazetidine B->C Fluorination (e.g., DAST), N-protection (e.g., Boc) D 3-Fluoroazetidine C->D Deprotection E Fluorinated Benzyl Azetidine D->E N-Benzylation F Fluorinated Benzyl Halide F->E

Caption: General synthetic route to fluorinated benzyl azetidines.

Experimental Protocol: N-Benzylation of 3-Fluoroazetidine
  • Dissolution: Dissolve 3-fluoroazetidine hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Addition of Benzylating Agent: Add the desired substituted fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated benzyl azetidine.

Structure-Activity Relationship (SAR) of Fluorinated Benzyl Azetidines

A comprehensive SAR study dedicated solely to fluorinated benzyl azetidines is not extensively documented in a single source. However, by synthesizing findings from studies on related scaffolds, we can construct a robust predictive model for their biological activity. The following sections will explore the impact of fluorination on different parts of the molecule.

Fluorination of the Benzyl Ring

The position and number of fluorine substituents on the benzyl ring are critical determinants of biological activity. This is exemplified in studies of monoamine oxidase (MAO) inhibitors, where the benzylamine moiety is a key pharmacophore.

Key SAR Insights from Related Benzylamine and Benzylpiperidine Derivatives:

  • MAO-B Inhibition: Studies on fluorobenzyloxy chalcones, inspired by the MAO-B inhibitor safinamide, have shown that a 3-fluorobenzyl group can lead to potent and selective inhibition.[5] For example, (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) exhibited an IC₅₀ of 0.0053 µM for MAO-B.[5]

  • MAO-A Inhibition: In a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, a para-fluoro substituent on the benzyl ring resulted in selective MAO-A inhibition.[1]

  • General Trends: Electron-withdrawing groups, such as fluorine, on the benzyl ring can influence the electronic properties of the amine, which in turn affects its interaction with the target enzyme.[11][12] The position of the fluorine atom (ortho, meta, or para) can significantly alter the molecule's conformation and electrostatic potential, leading to differential target engagement.

Hypothesized SAR for Fluorinated Benzyl Azetidines:

SAR_Benzyl cluster_0 Fluorination on the Benzyl Ring cluster_1 Positional Effects cluster_2 Impact on Activity A Fluorinated Benzyl Azetidine B ortho-Fluoro: Potential for steric hindrance and intramolecular interactions. A->B C meta-Fluoro: Strong inductive effect, can modulate pKa significantly. A->C D para-Fluoro: Can participate in long-range electrostatic interactions and may be less sterically demanding. A->D E Increased Metabolic Stability: Blocks benzylic oxidation. A->E F Altered Target Selectivity: Fine-tunes electronic and steric interactions. A->F G Modulated Potency: Depends on specific target and binding pocket. B->G C->G D->G

Caption: Hypothesized SAR for fluorination on the benzyl ring.

Fluorination of the Azetidine Ring

Fluorination directly on the azetidine ring introduces significant changes to the scaffold's properties. The position of the fluorine atom is crucial, with 3-fluoroazetidines being a common motif.

Key Insights from Studies on Fluorinated Azetidines and Related Heterocycles:

  • Basicity Reduction: A comprehensive study on mono- and difluorinated azetidines, pyrrolidines, and piperidines demonstrated that fluorine substitution significantly lowers the pKa of the heterocyclic amine.[13] This is a direct consequence of the inductive electron withdrawal by the fluorine atom.

  • Conformational Effects: The presence of a C-F bond can influence the ring pucker of the azetidine.[8] This can be attributed to electrostatic interactions and hyperconjugation, which can stabilize specific conformations. This conformational biasing can have a profound impact on how the benzyl group and other substituents are presented to the biological target.

  • Biological Activity: In a series of fluorinated azetidin-2-ones developed as analogues of the anticancer agent combretastatin A-4, a 3-fluoro substituent was well-tolerated and led to potent antiproliferative activity.[11] For instance, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited an IC₅₀ of 0.075 µM in MCF-7 cells.[11]

Hypothesized SAR for Fluorination on the Azetidine Ring:

Position of FluorinePredicted Impact on Physicochemical PropertiesPredicted Impact on Biological Activity
2-Position Significant reduction in basicity due to proximity to the nitrogen. May influence N-benzyl group conformation.Potentially significant modulation of activity due to altered electronics and sterics near the point of attachment of the benzyl group.
3-Position Moderate reduction in basicity. Can induce a specific ring pucker.[8]Often well-tolerated and can lead to enhanced potency by optimizing the orientation of substituents at other positions.[11]

Integrated SAR: The Synergy of Dual Fluorination

The combination of fluorination on both the benzyl ring and the azetidine ring offers a powerful strategy for multi-parameter optimization.

A Self-Validating Experimental Approach to Exploring Dual Fluorination:

To systematically evaluate the SAR of dually fluorinated benzyl azetidines, a matrix-based synthesis approach is recommended. This self-validating system allows for the direct comparison of congeners and the deconvolution of the effects of fluorination at each position.

SAR_Matrix cluster_0 SAR Matrix for Dual Fluorination cluster_1 Azetidine Fluorination cluster_2 Benzyl Fluorination A Azetidine Core B Benzyl Moiety A1 Non-fluorinated C1 Compound 1 (A1 + B1) A1->C1 C2 Compound 2 (A1 + B2) A1->C2 C3 Compound 3 (A1 + B3) A1->C3 C4 Compound 4 (A1 + B4) A1->C4 A2 3-Fluoroazetidine C5 Compound 5 (A2 + B1) A2->C5 C6 Compound 6 (A2 + B2) A2->C6 C7 Compound 7 (A2 + B3) A2->C7 C8 Compound 8 (A2 + B4) A2->C8 B1 Non-fluorinated B1->C1 B1->C5 B2 2-Fluorobenzyl B2->C2 B2->C6 B3 3-Fluorobenzyl B3->C3 B3->C7 B4 4-Fluorobenzyl B4->C4 B4->C8

Caption: A matrix-based approach for systematic SAR exploration.

By synthesizing and testing compounds from this matrix, researchers can directly assess the contribution of fluorine at each position to the overall activity and property profile. For example, comparing Compound 1 with Compounds 2, 3, and 4 reveals the effect of benzyl fluorination, while comparing Compound 1 with Compound 5 isolates the effect of azetidine fluorination.

Future Perspectives and Conclusion

The strategic application of fluorine in the design of benzyl azetidine derivatives holds immense potential for the discovery of novel therapeutics. The ability to fine-tune physicochemical properties and biological activity through judicious fluorination provides a powerful tool for medicinal chemists. While direct, comprehensive SAR studies on this specific scaffold are still emerging, the wealth of data on related fluorinated heterocycles and benzylamines offers a strong foundation for rational design.

Future research should focus on the systematic exploration of the SAR of fluorinated benzyl azetidines against a variety of biological targets. The development of novel synthetic methodologies to access a wider range of fluorinated azetidine building blocks will further accelerate discovery in this promising area. By integrating the principles outlined in this guide, researchers can harness the synergistic benefits of the azetidine scaffold and fluorine substitution to develop the next generation of innovative medicines.

References

  • Zayed, M. F., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Grygorenko, O. O., et al. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(48), 10979-10988. [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR Studies of Fluorine-Substituted Benzylamines and Substituted 2-Phenylethylamines as Substrates and Inactivators of Monoamine Oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • O'Hagan, D. (2020). The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. Nature Communications, 11(1), 5235. [Link]

  • Lee, K., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. S., et al. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

  • Stepan, A. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2695-2708. [Link]

  • Singh, R., & Kumar, A. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of Azetidin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its unique combination of high sp³-character, conformational rigidity, and favorable physicochemical properties makes it a highly attractive motif for modulating biological activity and enhancing pharmacokinetic profiles.[3] This guide focuses specifically on the azetidin-3-amine core, a versatile building block that provides a strategic nitrogen vector for targeted interactions with biological macromolecules. We will explore the synthetic rationale, key medicinal chemistry applications, and structure-activity relationship (SAR) insights that underscore the value of this scaffold in developing novel therapeutics for oncology, central nervous system (CNS) disorders, and inflammatory diseases.

The Azetidin-3-amine Core: A Scaffold of Strategic Importance

The utility of the azetidine scaffold stems from its distinct structural and chemical characteristics. Unlike more flexible acyclic linkers or larger, less strained rings such as pyrrolidine and piperidine, the azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol). This strain enforces a puckered conformation, positioning substituents in well-defined three-dimensional vectors. This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

The azetidin-3-amine motif introduces a key basic nitrogen atom, which can serve as a crucial hydrogen bond donor or acceptor, or as a handle for further derivatization. Its incorporation into drug candidates has been shown to improve critical properties such as:

  • Metabolic Stability: The compact, strained ring can be more resistant to oxidative metabolism compared to larger rings or acyclic chains.[2][4]

  • Aqueous Solubility: The polar nature of the scaffold often enhances solubility, a key parameter in drug development.[2]

  • Receptor Selectivity and Affinity: The rigid presentation of substituents allows for precise and optimized interactions with target binding pockets.[3]

The growing interest in this scaffold has been accelerated by the development of more practical and scalable synthetic methodologies, making this once-challenging motif readily accessible for drug discovery programs.[5][4]

Synthetic Accessibility: Enabling Exploration

Historically, the synthesis of azetidines was considered challenging, limiting their widespread use.[2] However, recent advances have made the azetidin-3-amine core and its derivatives much more accessible. One of the most direct and frequently employed strategies involves the nucleophilic displacement of a suitable leaving group at the C3 position of a pre-formed azetidine ring.

A common and practical approach starts from the commercially available 1-benzhydryl-3-azetidinol. The hydroxyl group is activated by conversion to a better leaving group, typically a mesylate. Subsequent displacement with a primary or secondary amine under thermal conditions yields the desired N-substituted azetidin-3-amine. The robust benzhydryl (Bzh) protecting group can then be readily cleaved under standard hydrogenolysis conditions to liberate the secondary amine on the azetidine ring, which can be used for further functionalization.

G cluster_0 Activation cluster_1 Nucleophilic Displacement cluster_2 Deprotection A 1-Benzhydryl-3-azetidinol B 1-Benzhydrylazetidin-3-yl methanesulfonate A->B MsCl, Base D N-Substituted 1-Benzhydrylazetidin-3-amine B->D Heat, MeCN C Primary/Secondary Amine (R1R2NH) C->D E Final Azetidin-3-amine Scaffold D->E H₂, Pd/C

Caption: A common synthetic workflow for azetidin-3-amine scaffolds.

Experimental Protocol: General Synthesis of N-Substituted 1-Benzhydrylazetidin-3-amines

This protocol is adapted from established literature procedures for the direct displacement of an azetidine electrophile.[6][7]

  • Mesylation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Methanesulfonyl chloride (1.1 eq) is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure to yield 1-benzhydrylazetidin-3-yl methanesulfonate, which is often used without further purification.

  • Amine Displacement: A solution of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in acetonitrile (MeCN) is treated with the desired primary or secondary amine (1.0-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0 eq).[5] The reaction mixture is sealed and heated to 80 °C overnight.[7]

  • Workup and Purification: After cooling, the mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the target azetidin-3-amine.[7]

This self-validating system ensures that the starting electrophile is fully consumed, and the desired product can be isolated through standard purification techniques, providing a reliable entry point into this chemical space.

Medicinal Chemistry Applications and Case Studies

The azetidin-3-amine scaffold has been successfully incorporated into a wide range of therapeutic agents. Its ability to act as a rigid, polar building block makes it suitable for targeting diverse protein families.

Kinase Inhibitors

In kinase inhibitor design, the azetidine ring often serves as a constrained linker to orient key pharmacophoric elements for optimal interaction with the ATP binding site.

  • MEK1/2 Inhibition: Cobimetinib is a potent and selective inhibitor of MEK1/2, kinases in the RAS/RAF/MEK/ERK signaling pathway, and is approved for the treatment of melanoma.[8] The azetidine moiety provides a compact, rigid linker that improves physicochemical properties and contributes to the overall binding affinity.

G RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Inhibition

Caption: Cobimetinib inhibits the dysregulated RAS/RAF/MEK/ERK pathway.

  • JAK Inhibition: Baricitinib, an inhibitor of Janus kinases (JAK1/JAK2), incorporates an azetidine ring.[3] This feature is critical for achieving the desired potency and pharmacokinetic profile for the treatment of rheumatoid arthritis.[4]

Table 1: Inhibition Data for Azetidine-Containing Kinase Inhibitors

Compound Target IC₅₀ (nM) Assay Condition
Cobimetinib MEK1 4.2 Recombinant enzyme assay[8]
Cobimetinib MEK2 6.4 Recombinant enzyme assay[8]
Baricitinib JAK1 5.9 Enzyme assay

| Baricitinib | JAK2 | 5.7 | Enzyme assay |

GPCR Modulators

The defined three-dimensional structure of the azetidin-3-amine scaffold is ideal for targeting the complex topologies of G-protein-coupled receptors (GPCRs).

  • CCR2 Antagonism: The C-C chemokine receptor type 2 (CCR2) is implicated in inflammatory diseases. The azetidin-3-amine substructure is found in potent CCR2 antagonists like JNJ-41443532, where it acts as a central scaffold to position the necessary aromatic groups for receptor binding.[7]

  • Allosteric Modulation: In the search for muscarinic M4 receptor positive allosteric modulators (PAMs), azetidine-substituted side chains have been shown to retain high activity.[9] Allosteric modulators bind to a site distinct from the endogenous ligand, offering a more nuanced way to control receptor activity, and the defined exit vectors of the azetidine ring are well-suited for exploring these secondary binding pockets.[9][10]

Central Nervous System (CNS) Agents

The physicochemical properties of azetidines, including improved solubility and potential for blood-brain barrier penetration, make them attractive for CNS targets.

  • Triple Reuptake Inhibitors (TRIs): For the treatment of depression, TRIs that block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are of high interest. In one notable example, an azetidin-3-amine was designed as a bioisosteric replacement for a 3-α-oxyazetidine.[11] This strategic switch from an oxygen to a nitrogen atom at the 3-position successfully removed a stereogenic center, simplifying synthesis and downstream development while maintaining potent inhibitory activity.[11][12]

Emerging Applications: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cell signaling that is aberrantly activated in many cancers.[13] Recent work has identified novel azetidine amides as potent small-molecule STAT3 inhibitors.

In a compelling case study, researchers extended their optimization of proline-based inhibitors to other cyclic amino acids.[13] This led to the discovery that (R)-azetidine-2-carboxamides were significantly more potent than their proline counterparts. The switch to the more constrained four-membered ring system marked a significant advance, yielding the first sub-micromolar inhibitors in this class.[13]

Table 2: Potency of Azetidine vs. Proline Scaffolds as STAT3 Inhibitors

Compound ID Scaffold EMSA IC₅₀ (µM)
Analog 1 (R)-Proline-amide > 5
Analog 2 (5a) (R)-Azetidine-2-carboxamide 0.52
Analog 3 (5b) (S)-Azetidine-2-carboxamide 2.22

Data synthesized from J. Med. Chem. 2021, 64, 1, 842–862.[13]

This data clearly demonstrates the causal link between scaffold choice and biological activity, where the conformational constraint of the azetidine ring provides a superior arrangement of functionalities for inhibiting the STAT3:STAT3 dimerization event.[13]

The Azetidin-3-amine as a Bioisostere

A key strategy in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the overall molecular profile. The azetidin-3-amine scaffold is a versatile bioisostere.

G A Pyrrolidine (Larger, more flexible) C Azetidin-3-amine (Smaller, rigid) A->C B 3-Oxyazetidine (Chiral center) D Azetidin-3-amine (Achiral) B->D Arrow Bioisosteric Replacement Leads to: Result • Improved PK/PD • Conformational Rigidity • Removal of Chirality • Novel Exit Vectors

Caption: Azetidin-3-amine as a versatile bioisosteric replacement.

As demonstrated in the development of TRIs, replacing a carbon atom with a nitrogen atom (e.g., converting a 3-oxyazetidine to a 3-aminoazetidine) can eliminate a chiral center, which is a significant advantage for simplifying synthesis and avoiding potential issues with stereoisomers having different biological activities or toxicity profiles.[11][12] Furthermore, the azetidine ring can serve as a bioisostere for larger saturated heterocycles like pyrrolidine or piperidine.[14] This substitution can improve metabolic stability, reduce lipophilicity, and provide novel exit vectors for exploring structure-activity relationships, all while increasing the fraction of Csp³ centers in the molecule.[2]

Future Perspectives

The azetidin-3-amine scaffold continues to be a dynamic frontier in medicinal chemistry.[1][3] Its proven success in approved drugs and clinical candidates validates its utility. Future efforts will likely focus on the development of novel, stereoselective synthetic methods to access more complex and diversely substituted azetidines.[5][4] The application of this scaffold is expected to expand into new therapeutic areas as our understanding of its impact on drug properties deepens. As drug discovery continues to move towards more three-dimensional and sp³-rich chemical space, the compact, rigid, and versatile azetidin-3-amine core is poised to remain a cornerstone of innovative therapeutic design.

References

  • A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Tandfonline. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Examples of azetidine-based bioisosters.
  • Basic Bioisosteres. Cambridge MedChem Consulting.
  • Azetidines. Enamine.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC.
  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modul

Sources

Thermodynamic stability of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Stability of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine: A Technical Guide

Executive Summary

1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting GPCRs and ion channels. Its structural core—a strained four-membered azetidine ring substituted with a reactive primary amine and a halogenated benzyl group—presents a unique thermodynamic challenge. While the benzyl group provides lipophilic anchoring, the azetidine ring introduces approximately 25.4 kcal/mol of strain energy, making the molecule susceptible to acid-catalyzed ring opening and thermal degradation. This guide details the thermodynamic profile, degradation mechanisms, and rigorous assessment protocols required to ensure the integrity of this compound during drug development.

Chemical Identity & Structural Analysis

  • IUPAC Name: 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine

  • Molecular Formula: C

    
    H
    
    
    
    BrFN
    
    
  • Molecular Weight: 259.12 g/mol

  • Core Architecture:

    • Azetidine Ring: A 4-membered nitrogen heterocycle.[1] The high ring strain is the primary driver of thermodynamic instability.

    • Exocyclic Amine (C3): A primary amine (-NH

      
      ) providing a handle for amide coupling or reductive amination.
      
    • N-Benzyl Substituent: A (4-bromo-2-fluorophenyl)methyl group attached to the ring nitrogen (N1). The ortho-fluorine atom provides metabolic stability against benzylic oxidation but exerts an inductive electron-withdrawing effect on the N1 nitrogen.

Thermodynamic Stability Profile

The stability of this molecule is governed by the interplay between the basicity of its nitrogen atoms and the strain energy of the azetidine ring.

Ring Strain & Thermal Decomposition

Unlike 5- or 6-membered rings (pyrrolidines, piperidines), the azetidine ring possesses significant angle strain (~90° bond angles vs. ideal 109.5°).

  • Thermodynamic Risk: Elevated temperatures (>100°C) or prolonged storage in solution can overcome the activation energy barrier for ring opening.

  • Decomposition Product: Thermal degradation typically leads to the formation of acyclic imines or allylamines via electrocyclic ring opening.

Acid-Catalyzed Ring Opening (The Azetidinium Pathway)

The most critical stability threat is exposure to acidic media.

  • Protonation: The N1 (ring) nitrogen is the most basic site (predicted pKa ~9.5–10.5). Protonation generates a strained azetidinium ion.

  • Nucleophilic Attack: This cation is highly electrophilic. In the presence of nucleophiles (Cl

    
    , H
    
    
    
    O, ROH), the ring undergoes S
    
    
    2-type cleavage, releasing the strain energy but destroying the core scaffold.
Basicity & Autocatalysis

The molecule is a diamine.

  • N1 (Tertiary): Moderately basic, sterically hindered.

  • C3-NH2 (Primary): Nucleophilic and basic (predicted pKa ~8.5–9.0).

  • Risk: In concentrated solutions or melts, the primary amine of one molecule can act as a nucleophile attacking the protonated azetidine ring of another (intermolecular polymerization).

Degradation Pathways (Visualization)

The following diagram illustrates the critical acid-mediated decomposition pathway that researchers must mitigate during synthesis and storage.

DegradationPathway Start 1-[(4-Bromo-2-fluorophenyl) methyl]azetidin-3-amine (Stable Free Base) Protonation Protonation (H+) (Formation of Azetidinium Ion) Start->Protonation Acidic pH Intermediate Activated Azetidinium Species (Highly Strained) Protonation->Intermediate Nucleophile Nucleophilic Attack (H2O / Cl- / ROH) Intermediate->Nucleophile + Nu- RingOpen Ring Opening (Irreversible) Nucleophile->RingOpen Product Acyclic Degradant (Loss of Activity) RingOpen->Product

Caption: Acid-mediated ring-opening mechanism of N-substituted azetidines. The formation of the azetidinium ion is the rate-limiting step for degradation.

Experimental Assessment Protocols

To validate the stability of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine, the following self-validating protocols should be integrated into the analytical workflow.

Protocol A: Forced Degradation (Stress Testing)

Purpose: To identify degradation products and establish stability-indicating analytical methods.

Stress ConditionExperimental SetupExpected Outcome
Acid Hydrolysis Dissolve in 0.1 M HCl at 60°C for 4–24 hours.High Risk. Monitor for ring-opened species (M+18 for hydrolysis, M+36 for HCl addition).
Base Hydrolysis Dissolve in 0.1 M NaOH at 60°C for 4–24 hours.Moderate Stability. Azetidines are generally stable to base, but the C-Br bond may hydrolyze (rare).
Oxidation Treat with 3% H

O

at RT for 2 hours.
High Risk. N-oxide formation (M+16) on the tertiary amine or hydroxylamine formation on the primary amine.
Thermal (Solid) Heat solid sample at 80°C for 7 days.Assessment of solid-state stability and crystal lattice energy.
Protocol B: Thermal Analysis (DSC/TGA)

Purpose: To determine the safe processing window and melting point.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C under N

    
     purge.
    
  • Analysis:

    • Endotherm: Represents the Melting Point (

      
      ). For salts (e.g., 2HCl), 
      
      
      
      is typically >150°C. For the free base, it may be lower (oil or low-melting solid).
    • Exotherm: Represents Decomposition (

      
      ). If 
      
      
      
      is close to
      
      
      (< 20°C gap), the molecule is thermally labile.
Protocol C: pH-Rate Profiling

Purpose: To determine the pH of maximum stability (pH-max).

  • Prepare 1 mg/mL solutions in buffers ranging from pH 1 to 12.

  • Incubate at 40°C.

  • Analyze by HPLC at T=0, 24h, 48h.

  • Plot:

    
     vs. pH.
    
    • Insight: Expect a "U-shaped" or "V-shaped" profile. Stability is typically highest at pH 7–9 (free base form) and decreases sharply at pH < 4 (acid catalysis).

Handling, Storage, & Stabilization

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain scientific integrity.

Salt Selection Strategy

The free base is prone to oxidation and potential oiling out. Converting the amine to a salt improves crystallinity and stability.

  • Recommended: Dihydrochloride (2HCl) or Ditosylate .

    • Why? Protonating both nitrogens prevents the "self-attack" mechanism. However, avoid excess free acid. The salt must be stoichiometric.

  • Avoid: Phosphate or Acetate salts if hygroscopicity is observed, as moisture accelerates hydrolysis.

Storage Conditions
  • Temperature: Store at -20°C for long-term (>3 months) or 2–8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen . The primary amine reacts with atmospheric CO

    
     to form carbamates.
    
  • Light: Protect from light. The aryl bromide moiety is photosensitive and can undergo debromination or radical coupling under UV exposure.

Stability Testing Workflow

StabilityWorkflow Sample Sample Preparation (Salt vs Free Base) Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Sample->Stress Quench Quench & Neutralize Stress->Quench Analysis HPLC-MS/UV Analysis (Gradient Elution) Quench->Analysis Data Data Processing (Mass Balance > 95%?) Analysis->Data Data->Sample Invalid (Re-test) Decision Define Storage Specs Data->Decision Valid

Caption: Standardized workflow for assessing the stability of azetidine derivatives.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).

  • BenchChem Technical Support. (2025). Degradation Pathways of Azetidin-2-One Compounds. BenchChem.

  • PubChem. (2025).[2] Azetidine Compound Summary. National Library of Medicine.

  • Couty, F., & Evano, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC).

  • Smolecule. (2024).[3] 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid Properties. Smolecule.

Sources

The Strategic Deployment of Ring Strain: A Technical Guide to Azetidine Reactivity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery.[1] Its inherent ring strain, a consequence of distorted bond angles, is not a liability but a powerful tool that medicinal chemists can strategically exploit.[2][3] This guide provides an in-depth analysis of the relationship between azetidine ring strain and its reactivity, offering insights into how this strained scaffold can be leveraged in the synthesis of complex pharmaceutical intermediates. We will explore the fundamental principles governing its reactivity, detail key synthetic transformations, and provide practical, field-proven protocols for its application.

The Double-Edged Sword: Understanding Azetidine Ring Strain

The reactivity of azetidines is fundamentally governed by a significant ring strain, estimated to be approximately 25.4 kcal/mol.[2] This strain arises from the deviation of the internal bond angles from the ideal 109.5° for sp³ hybridized carbons and 120° for the sp² hybridized nitrogen in certain activated states. This stored energy makes the ring susceptible to cleavage under specific conditions, a characteristic that is both a challenge and an opportunity in synthetic chemistry.[2][4]

While more stable and easier to handle than the highly strained aziridines (ring strain ~27.7 kcal/mol), azetidines are significantly more reactive than their five-membered pyrrolidine counterparts (ring strain ~5.4 kcal/mol).[2] This intermediate reactivity allows for selective ring-opening reactions that can be triggered under controlled conditions, providing a pathway to diverse and complex molecular architectures.[3]

Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine425.4
Pyrrolidine55.4
Piperidine6~0

Data sourced from select literature.[2][5]

The conformational flexibility of the azetidine ring is also a key feature. It can adopt a puckered conformation, which can influence its interaction with biological targets and its reactivity in chemical transformations.[6] This conformational constraint, combined with its sp³-rich character, can enhance pharmacokinetic properties, solubility, and metabolic stability in drug candidates.[5][7]

Strategic Activation and Ring-Opening: The Key to Azetidine's Synthetic Utility

The synthetic utility of azetidines often lies in their controlled ring-opening reactions. These transformations are typically facilitated by activating the nitrogen atom, which increases the electrophilicity of the ring carbons and makes them susceptible to nucleophilic attack.

N-Activation Strategies

Activation of the azetidine nitrogen is a critical first step in many ring-opening protocols. Common strategies include:

  • Protonation: In acidic media, protonation of the nitrogen atom enhances the leaving group ability of the nitrogen upon nucleophilic attack.[4] The rate of decomposition in some cases is pH-dependent, with more rapid ring-opening occurring at lower pH.[4]

  • Acylation/Sulfonylation: The introduction of an electron-withdrawing group, such as an acyl or sulfonyl group, on the nitrogen atom significantly increases the ring's susceptibility to nucleophilic attack. This is a widely used strategy for controlled ring-opening.

  • Lewis Acid Coordination: Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating ring-opening.

Nucleophilic Ring-Opening Reactions

Once activated, the azetidine ring can be opened by a wide variety of nucleophiles, leading to the formation of valuable γ-amino substituted compounds. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.[8]

Common Nucleophiles and their Resulting Products:

  • Halides: Reaction with acyl halides can lead to the formation of γ-halo-amides, which are versatile intermediates for further functionalization.[9]

  • Oxygen Nucleophiles (Alcohols, Water): These reactions yield γ-amino ethers and γ-amino alcohols, respectively.

  • Sulfur Nucleophiles (Thiols): Ring-opening with thiols provides access to γ-amino thioethers.[10]

  • Carbon Nucleophiles (Organometallics, Enolates): These reactions allow for the formation of new carbon-carbon bonds, leading to more complex molecular scaffolds.

G cluster_activation N-Activation cluster_ring_opening Ring-Opening Azetidine Azetidine Activated_Azetidine Activated Azetidine (e.g., N-Acyl, N-Sulfonyl) Azetidine->Activated_Azetidine Product γ-Substituted Amine Activated_Azetidine->Product Nucleophile Nucleophile (Nu⁻)

Diagram 1: General Workflow for Azetidine Ring-Opening. This diagram illustrates the two-step process of nitrogen activation followed by nucleophilic ring-opening to generate functionalized acyclic amines.

Azetidines as Privileged Scaffolds in Approved Pharmaceuticals

The unique structural and chemical properties of the azetidine moiety have led to its incorporation into a number of FDA-approved drugs, where it often serves to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[7]

Table 2: Examples of Azetidine-Containing FDA-Approved Drugs

Drug NameTherapeutic AreaRole of the Azetidine Moiety
Baricitinib Rheumatoid ArthritisEnhances selectivity and pharmacokinetic properties.[7]
Cobimetinib MelanomaContributes to metabolic stability and target binding.[7][11]
Azelnidipine HypertensionA key component of the dihydropyridine calcium channel blocker.[2][11]
Sarolaner Veterinary ParasiticideIntegral to the molecule's insecticidal and acaricidal activity.[7]

The presence of the azetidine ring in these diverse therapeutic agents underscores its value as a versatile building block in modern drug design.[4]

Experimental Protocols: Synthesis and Ring-Opening of a Key Pharmaceutical Intermediate

The following protocols provide a framework for the synthesis and subsequent functionalization of a representative azetidine intermediate. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Synthesis of N-Boc-azetidine-3-one

This protocol outlines a common method for the synthesis of a versatile azetidine intermediate.

Methodology:

  • Step 1: Synthesis of 1-benzhydrylazetidin-3-ol: To a solution of epichlorohydrin in a suitable solvent, add benzhydrylamine dropwise at a controlled temperature. Stir the reaction mixture until completion, as monitored by TLC.

  • Step 2: Oxidation to 1-benzhydrylazetidin-3-one: To the solution from Step 1, add an oxidizing agent (e.g., PCC, Swern oxidation conditions) and stir until the alcohol is fully converted to the ketone.

  • Step 3: Deprotection and N-Boc Protection: Remove the benzhydryl group via catalytic hydrogenation (e.g., Pd/C, H₂). The resulting azetidin-3-one is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-azetidine-3-one.

G Start Epichlorohydrin + Benzhydrylamine Step1 Synthesis of 1-benzhydrylazetidin-3-ol Start->Step1 Step2 Oxidation Step1->Step2 Step3 Deprotection Step2->Step3 Step4 N-Boc Protection Step3->Step4 End N-Boc-azetidine-3-one Step4->End

Diagram 2: Synthetic Workflow for N-Boc-azetidine-3-one. A simplified flowchart outlining the key transformations in the synthesis of a common azetidine building block.

Reductive Amination of N-Boc-azetidine-3-one

This protocol describes a typical reductive amination to introduce a substituent at the 3-position.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-azetidine-3-one and a primary or secondary amine in a suitable solvent (e.g., dichloroethane, methanol).

  • Imine Formation: Add a dehydrating agent (e.g., molecular sieves) or use Dean-Stark conditions to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise to the reaction mixture.

  • Workup and Purification: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, and purify by column chromatography.

Future Directions and Emerging Trends

The field of azetidine chemistry is continually evolving, with several exciting areas of research poised to further expand its utility in drug discovery.

  • Photocatalysis: Visible-light-mediated cycloadditions and functionalizations are providing new, milder routes to complex azetidines.[2][12]

  • Strain-Release Methodologies: The development of novel reactions that harness the inherent strain of azabicyclo[1.1.0]butanes offers rapid access to densely functionalized azetidines.[2][13]

  • Biocatalysis: Enzymatic approaches are emerging as a powerful tool for the stereoselective synthesis of chiral azetidine building blocks.[7]

  • Late-Stage Functionalization: The development of methods for the direct C-H functionalization of azetidines allows for the diversification of complex molecules at a late stage in the synthetic sequence.[12]

Conclusion

The azetidine scaffold, with its inherent ring strain, presents a unique and powerful platform for the construction of novel pharmaceutical intermediates. By understanding the principles that govern its reactivity, medicinal chemists can strategically employ ring-opening and functionalization reactions to access a wide array of molecular architectures. The continued development of innovative synthetic methodologies promises to further solidify the role of azetidines as a privileged motif in the ongoing quest for new and effective therapeutics.[1]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. Retrieved from [Link]

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks. Retrieved from [Link]

  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidinones. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Retrieved from [Link]

  • Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. (2025, December 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. Retrieved from [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024, October 11). MDPI. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859-5862. Retrieved from [Link]

  • Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. Retrieved from [Link]

  • Lactams, Azetidines, Penicillins, and Cephalosporins: An Overview on the Synthesis and Their Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). Beilstein Journals. Retrieved from [Link]

  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. (2015, November 20). Books. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17). Angewandte Chemie. Retrieved from [Link]

  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. (2008, March 7). PubMed. Retrieved from [Link]

  • Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Macromolecules. Retrieved from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. Retrieved from [Link]

  • Azetidinone derivatives as β-lactamase inhibitors. (n.d.). Google Patents.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025, February 17). Journal of the American Chemical Society. Retrieved from [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis†. (n.d.). [No Source Found].
  • Theoretical Study on Nitroimine Derivatives of Azetidine as High-Energy-Density Compounds. (2020, March 20). Biblioteka Nauki. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). American Chemical Society. Retrieved from [Link]

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (n.d.). [No Source Found].
  • Ring Strain Energies from ab Initio Calculations. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of L-2-oxothiazolidine-4-carboxylic acid. (1984, May 1). PubMed. Retrieved from [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (2024, August 5). [No Source Found].

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A Technical Guide to the Bioisosteric Potential of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The contemporary landscape of drug discovery necessitates a sophisticated, iterative approach to lead optimization. The strategic modification of promising compounds is paramount to enhancing efficacy, improving pharmacokinetic profiles, and mitigating off-target toxicity. Bioisosterism, the replacement of molecular fragments with other groups of similar physicochemical properties, stands as a cornerstone of this process.[1][2] This guide provides an in-depth technical framework for exploring the bioisosteric potential of the lead compound 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine . We will deconstruct this molecule into its core components, analyze the strategic rationale for bioisosteric replacements for each fragment, and present a comprehensive, self-validating workflow for the synthesis, computational evaluation, and biological validation of the resulting analogs.

The Rationale of Bioisosterism in Modern Drug Design

Bioisosterism is a foundational strategy in medicinal chemistry used to fine-tune the properties of a lead compound while preserving its desired biological activity.[2][3] Bioisosteres are classified into two main categories:

  • Classical Bioisosteres : These involve substituting atoms or groups with others that share the same valency and a similar size, shape, and electronic configuration (e.g., replacing a hydroxyl group [-OH] with an amine [-NH2] or fluorine [F] with hydrogen [H]).[1][4][5]

  • Non-Classical Bioisosteres : These substitutions do not adhere to strict steric and electronic similarities but maintain a comparable biological effect. Examples include replacing a phenyl ring with a thiophene or a carboxylic acid with a tetrazole.[1]

The strategic application of bioisosterism aims to achieve several critical objectives in drug development:

  • Enhance Potency and Selectivity : Fine-tuning interactions with the biological target.

  • Improve ADME Properties : Modulating absorption, distribution, metabolism, and excretion by altering properties like lipophilicity, solubility, and metabolic stability.[1][2]

  • Reduce or Eliminate Toxicity : Replacing metabolically labile or toxicophoric groups.[6]

  • Secure Novel Intellectual Property : Creating new chemical entities with distinct structures.[7]

Structural Deconstruction of the Lead Scaffold

To systematically explore the bioisosteric potential of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine , we must first dissect it into its principal structural motifs. Each fragment contributes distinct properties and presents unique opportunities for modification.

cluster_Lead 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine cluster_Fragments Key Pharmacophoric Fragments Lead Aryl A: 4-Bromo-2-fluorophenyl (Aromatic Recognition, Lipophilicity) Linker B: Benzylic Methylene (Conformational Vector) Core C: Azetidine-3-amine (sp3 Scaffold, Basic Center)

Figure 1: Deconstruction of the lead compound into its key fragments.
  • Fragment A (Aryl Moiety) : The substituted phenyl ring is critical for target recognition, likely through hydrophobic and potentially halogen-bonding interactions. The bromine and fluorine atoms modulate lipophilicity and electronic properties and can block sites of metabolism.

  • Fragment B (Linker) : The methylene linker provides a specific spatial orientation and conformational flexibility between the aryl and core fragments.

  • Fragment C (Azetidine-3-amine Core) : The azetidine ring is a privileged, sp3-rich scaffold.[8] Its strained, four-membered structure provides conformational rigidity, enhances aqueous solubility, and often improves metabolic stability compared to larger or acyclic amines.[9][10][11] The primary amine at the 3-position serves as a key hydrogen-bonding group and a basic center for salt formation.

A Strategic Framework for Bioisosteric Replacement

The 4-Bromo-2-fluorophenyl Moiety

The primary goal here is to modulate potency, selectivity, and metabolic stability while retaining necessary binding interactions.

Original GroupPotential BioisosteresRationale for Replacement
Bromine (Br) -Cl, -CN, -CF3, -CH3Modulate size, lipophilicity, and electronic properties. A cyano or trifluoromethyl group can act as a hydrogen bond acceptor.
Fluorine (F) -H, -Cl, -OH, -OCH3Fine-tune electronics and hydrogen bonding potential. Replacement with hydrogen removes a potential metabolic block, which could be desirable or undesirable depending on the context.
Phenyl Ring Pyridyl, Thienyl, PyrazolylIntroduce heteroatoms to alter electronics, improve solubility, and create new hydrogen bonding opportunities.[1]
Phenyl Ring Bicyclo[1.1.1]pentaneReplace "flatland" aromatic with a 3D, non-aromatic scaffold to improve solubility and physicochemical properties while maintaining similar substituent vectors.[6][12]
The Azetidine-3-amine Core

Modifications to this core can significantly impact solubility, pKa, and overall ADME properties.

Original GroupPotential BioisosteresRationale for Replacement
Azetidine Ring Cyclobutane, Oxetane, ThietaneMaintain a strained four-membered ring to preserve sp3 character and rigidity while altering heteroatom content. An oxetane can act as a hydrogen bond acceptor and improve solubility.[13][14]
Azetidine Ring Pyrrolidine, PiperidineIncrease ring size to alter the vector and conformation of the amine substituent, though this may increase lipophilicity and introduce new metabolic liabilities.
3-Amine (-NH2) 3-Hydroxyl (-OH), 3-Methoxy (-OCH3)Replace the basic amine with a neutral hydrogen bond donor/acceptor. This drastically alters pKa and can improve cell permeability.
3-Amine (-NH2) 3-alpha-oxyazetidineWhile our lead is an amine, a known strategy is the reverse: replacing an oxyazetidine with an aminoazetidine to eliminate a chiral center, simplifying synthesis and analysis.[15][16]

An Integrated Workflow for Bioisostere Evaluation

A robust evaluation process must be systematic, integrating computational prediction, chemical synthesis, and biological testing in a tiered, self-validating cascade.

cluster_Workflow Bioisostere Evaluation Workflow Start Lead Compound 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine Computational Phase 1: In Silico Prioritization (Docking, ADME Prediction) Start->Computational Synthesis Phase 2: Chemical Synthesis (Parallel Synthesis of Analogs) Computational->Synthesis Binding Phase 3: Primary Screening (Target Binding Assays) Synthesis->Binding Functional Phase 4: Functional Validation (Cell-Based Activity Assays) Binding->Functional ADME Phase 5: In Vitro PK Profiling (Metabolic Stability, Permeability, hERG) Functional->ADME Decision Go/No-Go Decision Promising Candidate Identified? ADME->Decision End Advance to In Vivo Studies Decision->End Yes Loop Iterate Design Decision->Loop No Loop->Computational

Figure 2: A tiered workflow for systematic bioisostere evaluation.
Phase 1: In Silico Prioritization

Before committing to synthesis, a virtual library of proposed bioisosteres should be generated and evaluated computationally.

Protocol:

  • Library Generation : Enumerate all proposed bioisosteric replacements for Fragments A, B, and C.

  • Property Calculation : For each virtual analog, calculate key physicochemical properties (e.g., cLogP, pKa, polar surface area, solubility) using software like RDKit or MOE.[17]

  • Molecular Docking : If a target structure is known, dock the virtual library into the binding site to predict binding affinity and pose. This helps filter out analogs that are sterically or electronically incompatible.

  • Database Mining : Utilize bioisostere databases like BIOSTER, SwissBioisostere, or the Quantum Isostere Database (QID) to identify previously successful replacements for the fragments .[17][18][19][20]

  • Prioritization : Select a diverse and manageable set of 10-20 high-priority candidates for synthesis based on predicted target affinity, novelty, and drug-like properties.

Phase 2: Synthetic Realization

The synthesis of the parent compound and its analogs must be efficient and adaptable. A plausible route involves the reductive amination of a suitable azetidine precursor with the required benzaldehyde.

cluster_Synthesis Proposed Synthetic Pathway Aldehyde 4-Bromo-2-fluorobenzaldehyde (or bioisosteric analog) Step1 Step 1: Reductive Amination (e.g., NaBH(OAc)3) Aldehyde->Step1 Azetidine tert-butyl 3-aminoazetidine-1-carboxylate Azetidine->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (e.g., TFA in DCM) Intermediate->Step2 Product Final Product (Lead or Analog) Step2->Product

Figure 3: A plausible synthetic route for the lead and its analogs.

Protocol:

  • Reductive Amination : To a solution of tert-butyl 3-aminoazetidine-1-carboxylate in a suitable solvent (e.g., Dichloromethane), add the appropriate benzaldehyde derivative (e.g., 4-bromo-2-fluorobenzaldehyde). Stir for 1-2 hours at room temperature.

  • Reduction : Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) and continue stirring overnight.[16]

  • Workup and Purification : Quench the reaction, perform an aqueous workup, and purify the resulting Boc-protected intermediate via column chromatography.

  • Deprotection : Dissolve the intermediate in Dichloromethane and add an acid like Trifluoroacetic Acid (TFA). Stir until TLC or LC-MS indicates complete removal of the Boc protecting group.

  • Final Isolation : Evaporate the solvent and excess acid. The final product can be isolated as a salt or neutralized and purified as a free base. This general procedure can be adapted for parallel synthesis of the prioritized analogs.[21][22][23]

Phase 3 & 4: Biological Validation

Protocol: Tiered Assay Cascade

  • Target Binding (Primary Screen) : Determine the binding affinity (e.g., Ki, Kd) of all synthesized compounds for the primary biological target using a high-throughput method like a radioligand binding assay or Surface Plasmon Resonance (SPR). This provides a direct measure of target engagement.

  • Functional Activity (Secondary Screen) : For compounds showing significant binding, assess their functional effect in a relevant cell-based assay. Measure the IC50 (for inhibitors) or EC50 (for agonists) to determine cellular potency. This step validates that target binding translates to a biological effect.

Phase 5: In Vitro Pharmacokinetic Profiling

Protocol: Early ADME/Tox Assessment For functionally active compounds with promising potency, perform a standard panel of in vitro ADME/Tox assays:

  • Metabolic Stability : Incubate compounds with human liver microsomes (HLM) to determine their intrinsic clearance rate. This predicts how quickly the drug will be metabolized in the body.

  • Cell Permeability : Use a Caco-2 permeability assay to assess the potential for oral absorption.

  • hERG Inhibition : Evaluate activity against the hERG potassium channel to flag potential cardiotoxicity risks early.

  • CYP Inhibition : Screen against key cytochrome P450 enzymes (e.g., 3A4, 2D6) to identify potential drug-drug interactions.

Data Synthesis and Interpretation

The ultimate goal is to identify a candidate that improves upon the lead compound's profile. Data should be compiled into a clear table for comparative analysis.

Table 1: Hypothetical Comparative Data for Bioisosteric Analogs

CompoundFragment C BioisostereTarget Ki (nM)Functional IC50 (nM)HLM Stability (% remaining @ 1h)Caco-2 Papp (A->B) (10⁻⁶ cm/s)hERG IC50 (µM)
Lead Compound Azetidine-3-amine 15 45 35% 2.5 >30
Analog 1Oxetane-3-amine258075%4.1>30
Analog 2Cyclobutane-amine5015060%1.8>30
Analog 3Azetidine-3-ol12045088%15.2>30

Interpretation:

  • Analog 1 : Shows slightly reduced potency but significantly improved metabolic stability and permeability. This is a strong candidate for further optimization.

  • Analog 2 : The cyclobutane replacement resulted in a loss of potency, suggesting the azetidine nitrogen is important for activity. This is a "No-Go" candidate.

  • Analog 3 : Replacing the basic amine with a hydroxyl group dramatically reduced potency but greatly improved stability and permeability. This suggests the basicity is critical for target binding but detrimental to cell entry and metabolic stability, a classic drug discovery challenge that this analog helps to elucidate.

Conclusion

The systematic evaluation of the bioisosteric potential of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is a multi-faceted endeavor that hinges on the tight integration of computational chemistry, synthetic execution, and tiered biological profiling. By deconstructing the lead scaffold and strategically replacing its core fragments, researchers can navigate the complex chemical space to identify analogs with superior drug-like properties. The workflow presented in this guide provides a robust, self-validating framework to de-risk lead optimization and accelerate the identification of promising clinical candidates.

References

  • Sharma, A. et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Al-Ghanimi, A. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Al-Ghanimi, A. et al. (2026). Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Al-Ghanimi, A. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Ghanimi, A. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.
  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Fiveable. (2025). Bioisosterism | Medicinal Chemistry Class Notes. Fiveable.
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  • Deep Origin. (2024). Bioisosteres.
  • University of Leeds. (n.d.). Synthesis of 4-membered heterocycles as fragments and bioisosteres.
  • Devereux, M. et al. (2009). A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. Journal of Chemical Information and Modeling, 49(6), 1513-1522. Available at: [Link]

  • da Silva, A. F. et al. (2018). MB-Isoster: A software for bioisosterism simulation.
  • Sun, D. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15884-15903. Available at: [Link]

  • Kumar, V. et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109.
  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Cambridge MedChem Consulting.
  • Devereux, M. et al. (2009). Quantum Isostere Database: A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. Semantic Scholar.
  • Parmar, D. R. et al. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring.
  • Hazra, S. et al. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine.
  • Masunaga, S. et al. (2026). GraphBioisostere: general bioisostere prediction model with deep graph neural network. The Journal of Supercomputing, 82(3).
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Uesugi, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1264350.
  • Hahn, H. G. et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 806-810.
  • Smolecule. (2023). 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid. Smolecule.
  • Baran Lab. (n.d.). Spirocyclic Azetidines as Bioisosteres of Nitrogen Heterocycles.
  • Noreen, S. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4363.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
  • Institute of Industrial Science, the University of Tokyo. (n.d.).
  • International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
  • Suwiński, J. et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 896.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine, a valuable building block in medicinal chemistry. The protocol is centered around a robust and highly selective one-pot reductive amination reaction. We will delve into the mechanistic rationale for reagent selection, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and drug development, providing the necessary technical details to ensure a reliable and reproducible outcome.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in modern drug discovery.[1] Their unique structural properties, including high ring strain and a rigid, sp³-rich character, confer significant advantages to bioactive molecules.[1] Incorporating an azetidine ring can enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[2] This often leads to improved receptor selectivity and overall therapeutic profiles.[1][3]

The target molecule, 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine, combines this privileged azetidine scaffold with a substituted aromatic ring. The 4-bromo-2-fluorophenyl group is a versatile handle for further chemical modification, such as cross-coupling reactions, while the amine functionality on the azetidine ring provides a key vector for derivatization.[4] As such, this compound serves as a critical intermediate for creating diverse chemical libraries aimed at discovering novel therapeutics for oncology, infectious diseases, and inflammation.[1]

Synthetic Strategy: Reductive Amination

The synthesis of the target compound is efficiently achieved through a direct reductive amination between 4-Bromo-2-fluorobenzaldehyde and azetidin-3-amine. This widely-used transformation involves the formation of an iminium ion intermediate, which is then selectively reduced in situ to yield the desired amine.[5]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 4-Bromo-2-fluorobenzaldehyde r1_struct r1_struct r2 Azetidin-3-amine r2_struct r2_struct reagents Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) Room Temperature r1_struct->reagents p1 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine p1_struct p1_struct reagents->p1_struct

Caption: Overall reaction scheme for the synthesis.

Mechanistic Rationale for Reagent Selection

The success of a one-pot reductive amination hinges on the choice of the reducing agent. While powerful hydrides like sodium borohydride (NaBH₄) can be used, they carry the risk of reducing the starting aldehyde before it can react with the amine.[6]

For this protocol, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its advantages are twofold:

  • Mild Reactivity: NaBH(OAc)₃ is a less powerful reducing agent than NaBH₄ and will not readily reduce the aldehyde starting material.[6]

  • Selectivity: It shows high selectivity for the reduction of the protonated imine (iminium ion) intermediate over the carbonyl group. This allows the reaction to be performed in a single step with all reagents present from the start, simplifying the procedure and often improving yields.[5]

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The NaBH(OAc)₃ then delivers a hydride to the electrophilic carbon of the iminium ion to furnish the final tertiary amine product.[5] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are compatible with NaBH(OAc)₃.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumeCAS No.Notes
4-Bromo-2-fluorobenzaldehyde203.011.010.02.03 g57848-46-1Light yellow solid.[7]
Azetidin-3-amine72.111.111.00.79 g181345-35-1Often supplied as a salt; neutralize if necessary.
Sodium Triacetoxyborohydride211.941.515.03.18 g56553-60-7Moisture sensitive; handle quickly.
Dichloromethane (DCM)84.93--100 mL75-09-2Anhydrous grade recommended.
Saturated Sodium Bicarbonate---~50 mL-For aqueous work-up.
Brine---~50 mL-For aqueous work-up.
Anhydrous Magnesium Sulfate120.37---7487-88-9For drying organic layer.
Silica Gel----7631-86-9For column chromatography (230-400 mesh).
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Rubber septum

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the aldehyde is fully dissolved. Add azetidin-3-amine (0.79 g, 11.0 mmol) to the solution.

  • Initiation of Reduction: While stirring under a nitrogen or argon atmosphere, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 5 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Reaction Quench: Once the starting aldehyde has been consumed, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

Work-up and Purification
  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH with 0.5% triethylamine) is typically effective to isolate the pure product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine as a pale yellow oil or solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Process Workflow Visualization

G start Start: Assemble Dry Glassware reagents Charge Flask with 4-Bromo-2-fluorobenzaldehyde start->reagents dissolve Add Anhydrous DCM and Azetidin-3-amine reagents->dissolve add_reductant Add NaBH(OAc)₃ Under Inert Atmosphere dissolve->add_reductant react Stir at Room Temperature (4-12 hours) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Saturated NaHCO₃ Solution monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • 4-Bromo-2-fluorobenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azetidin-3-amine: Corrosive and may cause burns. Handle with care in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive. Handle in an inert atmosphere and avoid contact with moisture.

  • Dichloromethane: A volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive reducing agent due to moisture exposure.2. Impure starting materials.3. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier.2. Check the purity of reactants by NMR or other methods.3. Allow the reaction to proceed for a longer duration (up to 24 hours).
Formation of side products (e.g., alcohol from aldehyde reduction) 1. Use of a non-selective reducing agent.2. Contamination of NaBH(OAc)₃ with NaBH₄.1. Ensure NaBH(OAc)₃ is used.2. Source high-purity NaBH(OAc)₃.
Low yield after purification 1. Product is water-soluble and lost during work-up.2. Product is volatile.3. Inefficient chromatography.1. Perform more extractions (e.g., 4-5 times) of the aqueous layer.2. Be cautious during solvent removal; avoid high vacuum and heat.3. Add triethylamine (0.5-1%) to the eluent to prevent the amine from streaking on the silica column.

References

  • Vertex AI Search. (2025, March 3).
  • Oreate AI Blog. (2025, December 30).
  • ChemicalBook. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 8).
  • PubMed. (2026, January 6).
  • PharmaBlock. Azetidines in Drug Discovery.
  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1.
  • ChemicalBook. 2-Bromo-4-fluorobenzaldehyde synthesis.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. Synthesis of azetidines. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines.
  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines.
  • Frontiers in Chemistry. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Royal Society of Chemistry.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Chemistry Stack Exchange. (2014, October 29). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Validation & Comparative

Comparative NMR Profiling: 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solvent Selection and Structural Validation

Executive Summary

In fragment-based drug discovery (FBDD), the azetidine ring serves as a critical rigid linker, offering distinct pharmacokinetic advantages over pyrrolidines or piperidines. However, the characterization of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine presents specific challenges: ring puckering dynamics, quadrupole broadening from the bromine, and J-coupling complexity introduced by the fluorine atom.

This guide compares the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal protocol for structural validation. It further contrasts the free amine with its Boc-protected precursor to provide a differential analysis framework.

Part 1: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of fluorine-proton coupling.

1. Chloroform-d (CDCl₃): The Resolution Standard

Performance Profile: CDCl₃ is the default choice for initial purity checks due to its low viscosity and high volatility.

  • Pros: Sharp line shapes; distinct resolution of the benzylic methylene protons.

  • Cons: The primary amine (-NH₂) protons often undergo rapid exchange, appearing as a broad, unintegrable hump or disappearing entirely. The 4-membered azetidine ring may show conformational averaging, simplifying the spectrum but masking potential stereochemical nuances.

2. DMSO-d₆: The Diagnostic Standard

Performance Profile: DMSO-d₆ is essential when confirming the presence of the free amine and analyzing hydrogen bonding.

  • Pros: Hydrogen bonding with the solvent slows proton exchange, often resolving the -NH₂ as a distinct singlet or doublet (if coupled). It separates the water peak (3.33 ppm) from the azetidine region.

  • Cons: High viscosity leads to broader line widths. The solvent residual peak (2.50 ppm) can interfere with azetidine ring protons if not carefully shimmed.

3. Quantitative Comparison Data

The following table illustrates the expected chemical shift differences and coupling patterns driven by the solvent environment.

Table 1: Comparative Chemical Shift Data (δ ppm)

MoietyProton CountCDCl₃ Shift (Approx)DMSO-d₆ Shift (Approx)Multiplicity & Coupling Logic
Aromatic H-6 1H7.25 - 7.357.30 - 7.45t/dd : Coupled to F (J~8Hz) and H-5.
Aromatic H-5 1H7.15 - 7.257.20 - 7.30dd : Ortho to Br, Meta to F.
Aromatic H-3 1H7.10 - 7.207.15 - 7.25dd : Ortho to F (Large J_H-F), Ortho to Br.
Benzylic -CH₂- 2H3.65 (s)3.55 (s)Appears as a singlet; may show faint doublet due to long-range F coupling.
Azetidine H-3 1H3.60 - 3.703.45 - 3.55m/quint : Methine proton at the chiral/pseudo-chiral center.
Azetidine H-2/4 4H2.80 - 3.502.70 - 3.40m : Complex roofing effect due to ring strain and inversion.
Amine -NH₂ 2H1.5 - 2.0 (Broad)3.0 - 8.0 (Variable)In DMSO, often sharpens. Shift depends on concentration/salt formation.

Technical Insight: The Fluorine atom on the phenyl ring (ortho to the methylene linker) exerts a significant inductive effect, deshielding the benzylic protons compared to a non-fluorinated analogue. Furthermore, observe the ¹⁹F NMR signal around -110 to -115 ppm to confirm the substitution pattern.

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating logic: integration ratios must align with the structure (3:2:5 proton ratio between Aromatic:Benzylic:Aliphatic).

Workflow Visualization

The following diagram outlines the decision logic for characterization based on the sample state.

CharacterizationWorkflow Start Sample: 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine SolubilityCheck Solubility Test Start->SolubilityCheck CDCl3_Path Soluble in CDCl3? (Standard Routine) SolubilityCheck->CDCl3_Path DMSO_Path Use DMSO-d6 (Polar/Salt Form) CDCl3_Path->DMSO_Path No (or NH2 invisible) Acquisition Acquire 1H NMR (ns=16, d1=2s) CDCl3_Path->Acquisition Yes DMSO_Path->Acquisition Analysis Integration Check: Aromatic (3H) vs Azetidine (5H) Acquisition->Analysis Validation 19F NMR Confirmation Analysis->Validation

Figure 1: Decision matrix for solvent selection and validation workflow.

Detailed Methodology

1. Sample Preparation:

  • Mass: Weigh 5.0 – 10.0 mg of the product.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS). If the sample is an HCl or TFA salt, strictly use DMSO-d₆ + 1 drop of D₂O (to collapse exchangeables) or pure DMSO-d₆ (to see exchangeables).

  • Filtration: If any turbidity remains, filter through a cotton plug in a Pasteur pipette directly into the NMR tube to prevent line broadening caused by particulates.

2. Acquisition Parameters (Standard 400/500 MHz):

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration without excessive relaxation delays.

  • Spectral Width: -2 to 14 ppm (standard) or extend to 16 ppm if expecting acidic protons.

  • Scans (ns): 16 (CDCl₃) or 64 (DMSO-d₆) to improve S/N ratio.

  • Relaxation Delay (d1): Set to 2.0 seconds. For quantitative NMR (qNMR), increase to >5 × T1 (typically 10-15s).

3. Processing & Phasing:

  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz.

  • Referencing: Calibrate to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm) / DMSO (2.50 ppm).

Part 3: Mechanistic Validation & Troubleshooting
The Fluorine Effect (J-Coupling Logic)

The 2-fluoro substituent is not passive. It couples to the aromatic protons, splitting signals that would otherwise be simple doublets.

  • H-3 (Aromatic): Expect a Doublet of Doublets (dd). One coupling is

    
     (ortho to Br, unlikely) or 
    
    
    
    (ortho). The
    
    
    ortho coupling is typically 8–10 Hz.
  • H-6 (Aromatic): Expect a Triplet-like appearance or dd due to

    
     (meta) and 
    
    
    
    (meta).
Signaling Pathway: Synthesis Verification

To verify the success of the synthesis (Reductive Amination or Alkylation), compare the product to the Boc-protected intermediate.

SynthesisValidation Precursor Boc-Protected Intermediate (Tert-butyl singlet @ 1.44 ppm) Reaction Deprotection (TFA or HCl) Precursor->Reaction Product Final Product (Loss of 1.44 ppm singlet) Reaction->Product ShiftChange Azetidine H-3 Shift (Moves Upfield) Product->ShiftChange

Figure 2: NMR spectral changes expected during the deprotection step.

Validation Checklist:

  • Disappearance: The strong singlet at ~1.44 ppm (9H, t-Butyl group) must be absent.

  • Shift: The methine proton (H-3 of azetidine) attached to the nitrogen will shift upfield upon removal of the electron-withdrawing carbonyl group of the Boc.

  • Integration: The aromatic region (3H) must integrate 3:2 against the benzylic CH₂ (2H).

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting the 2-fluoro substitution patterns).

Comparative Analysis of IR Spectral Signatures: 4-Bromo-2-Fluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Subject: 4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5) and related scaffold intermediates.

Executive Summary & Technical Context[1][2][3][4][5][6]

4-Bromo-2-fluorobenzyl derivatives are critical electrophilic scaffolds in the synthesis of heterocyclic pharmaceuticals (e.g., indoline-2,3-dione derivatives). In drug development, verifying the positional integrity of halogens on the aromatic ring is paramount. While NMR (


H, 

F) is the gold standard for structure elucidation, Infrared (IR) Spectroscopy serves as the rapid, cost-effective frontline method for distinguishing these trisubstituted benzenes from their structural isomers and non-fluorinated analogs.

This guide analyzes the spectral fingerprint of the 4-bromo-2-fluorobenzyl moiety , focusing on the unique vibrational shifts induced by the highly electronegative fluorine atom at the ortho position relative to the methylene bridge.

Theoretical Framework: Substituent Effects

To interpret the spectrum accurately, one must understand how the specific arrangement of atoms alters bond stiffness and dipole moments.

The "Push-Pull" Electronic Environment

The 4-bromo-2-fluorobenzyl system is a 1,2,4-trisubstituted benzene . The vibrational frequencies are governed by two competing effects:

  • Inductive Effect (-I): The Fluorine atom (ortho) is strongly electron-withdrawing. This polarizes the C-F bond, creating a massive dipole change during stretching, resulting in a very intense peak in the 1100–1250 cm⁻¹ region.

  • Mesomeric Effect (+M): Both Fluorine and Bromine have lone pairs that can donate into the ring, but the inductive withdrawal dominates for Fluorine. This alters the force constants of the aromatic

    
     ring "breathing" modes, often shifting them to slightly higher frequencies compared to non-fluorinated analogs.
    
Isomeric Differentiation Logic

The most difficult challenge is distinguishing 4-bromo-2-fluorobenzyl bromide from its isomer 2-bromo-4-fluorobenzyl bromide . The primary differentiator is the Out-of-Plane (OOP) C-H Bending vibrations, which depend strictly on the number of adjacent hydrogen atoms on the ring.

IsomerLogic Figure 1: Decision Logic for Identifying 1,2,4-Trisubstituted Fluorobenzyl Derivatives Start Unknown Benzyl Halide Sample CheckCF Check 1150-1250 cm⁻¹ (Strong C-F Stretch?) Start->CheckCF NoF Not a Fluoro-derivative CheckCF->NoF Absent CheckOOP Analyze OOP Region (800-900 cm⁻¹) CheckCF->CheckOOP Present Result1 1,2,4-Trisubstituted Pattern (Two isolated H's) CheckOOP->Result1 Peaks at ~815 & ~875 cm⁻¹ Result2 Para-Disubstituted Pattern (Two doublets) CheckOOP->Result2 Single strong peak ~820 cm⁻¹

Comparative Spectral Analysis

The following data compares the target compound against its most common "confusion" candidates: the non-fluorinated parent and the regioisomer.

Table 1: Characteristic Vibrational Modes[7]
Functional GroupVibration Mode4-Bromo-2-fluorobenzyl (Target)4-Bromobenzyl (Analog)2-Bromo-4-fluorobenzyl (Isomer)
Aromatic C-H Stretch (

)
3050–3100 cm⁻¹ (Weak)3050–3100 cm⁻¹3050–3100 cm⁻¹
Methylene -CH₂- Stretch (

)
2950–2980 cm⁻¹ (Med)2950–2980 cm⁻¹2950–2980 cm⁻¹
Ring C=C Skeletal Vib.1580–1610 cm⁻¹ (Split)~1590 cm⁻¹ (Single)1580–1610 cm⁻¹
Aryl C-F Stretch1230–1260 cm⁻¹ (Very Strong)Absent 1220–1250 cm⁻¹
Aryl C-Br Stretch1000–1070 cm⁻¹ (In-plane)1010–1070 cm⁻¹1000–1070 cm⁻¹
C-H OOP Bending~815 & ~875 cm⁻¹ ~820 cm⁻¹ (Single)~810 & ~865 cm⁻¹
C-Br (Low Freq) Stretch500–650 cm⁻¹500–600 cm⁻¹500–650 cm⁻¹
Detailed Interpretation
1. The Fingerprint Region (600–1500 cm⁻¹)
  • The "Fluorine Flag": The most dominant feature in the spectrum of the target compound is the C-F stretch. In 4-bromo-2-fluorobenzyl derivatives, this appears as a broad, intense band between 1230–1260 cm⁻¹ . If this peak is absent, the synthesis failed to incorporate fluorine.

  • 1,2,4-Trisubstitution Pattern: This substitution pattern leaves two isolated hydrogen atoms on the ring (positions 3, 5, and 6). This creates a complex OOP pattern.[1] You typically see two distinct bands in the 800–900 cm⁻¹ range.

    • Contrast: A para-disubstituted ring (like 4-bromobenzyl bromide) has two adjacent hydrogens on both sides, resulting in a single, very strong band near 810–840 cm⁻¹ .

2. The Benzyl Bromide Moiety[2][3]
  • The -CH₂Br group is electronically isolated from the ring by the methylene carbon. Consequently, the C-H stretches just below 3000 cm⁻¹ are relatively stable across all isomers.

  • Warning: In aged samples, a broad peak at 3300–3500 cm⁻¹ indicates hydrolysis to the benzyl alcohol (O-H stretch).

Experimental Protocol: Low-Melting Solid Analysis

Challenge: 4-Bromo-2-fluorobenzyl bromide has a melting point of 33–36°C .[4] Risk: Standard high-pressure ATR or KBr grinding can generate enough frictional heat to melt the sample, causing inconsistent path lengths and spectral artifacts (e.g., the "Christiansen effect" in KBr).

Recommended Workflow: Temperature-Controlled ATR

The following protocol ensures reproducibility for low-melting halogenated benzyl derivatives.

ExperimentalWorkflow Figure 2: Optimal ATR Workflow for Low-Melting Benzyl Bromides Prep Sample Prep (Cool to 4°C) Apply Apply Sample (Do NOT grind) Prep->Apply Minimize Heat Clean Clean Crystal (Isopropanol) Back Background Scan (Air) Clean->Back Back->Prep Scan Acquire Spectrum (4 cm⁻¹, 16 scans) Apply->Scan QC QC Check (Look for 3400 cm⁻¹ OH) Scan->QC

Step-by-Step Methodology
  • Instrument Setup: Use a Single-Reflection Diamond ATR (Attenuated Total Reflectance). Diamond is preferred over ZnSe for its durability against abrasive crystals.

  • Sample Preparation:

    • Store the reference standard at 4°C until immediately before analysis.

    • Why? Handling the sample at room temperature (25°C) is too close to its melting point (33°C). A semi-solid "slush" yields poor contact and noisy baselines.

  • Application:

    • Place a small crystal (~2 mg) on the center of the ATR crystal.

    • Crucial: Apply the pressure clamp slowly. If you observe the baseline jump or the peaks broaden suddenly, the sample has melted under pressure.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard).

    • Scans: 16 or 32 (Sufficient for strong halogenated dipoles).

    • Range: 4000–600 cm⁻¹ (Must capture the OOP region).

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Benzyl Halides. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard text for 1,2,4-trisubstituted benzene OOP correlations).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Reference for C-F and C-Br frequency ranges).

Sources

A Comparative Guide to the Metabolic Stability of Fluoro vs. Non-Fluoro Benzyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the journey from a potent lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, a key determinant of which is metabolic stability. A compound that is too rapidly metabolized by the body will have a short half-life and poor bioavailability, rendering it therapeutically ineffective.[1] Consequently, medicinal chemists employ various strategies to protect drug candidates from rapid metabolic breakdown. Among the most powerful and widely adopted tactics is the strategic incorporation of fluorine.[2][3]

This guide provides an in-depth comparison of the metabolic stability of a non-fluorinated benzyl azetidine scaffold versus its fluorinated analog. We will explore the mechanistic rationale behind fluorination as a metabolic-blocking strategy, present a detailed experimental protocol for an in vitro comparative study, and analyze the resulting data to provide clear, actionable insights for researchers in drug development.

The Scientific Rationale: Why Fluorine Enhances Metabolic Stability

The strategic replacement of a hydrogen atom with fluorine, a bioisosteric substitution, is a cornerstone of modern medicinal chemistry.[4][5] The efficacy of this approach stems from several of fluorine's unique properties:

  • High Carbon-Fluorine (C-F) Bond Strength: The C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism in the liver, frequently catalyze the oxidation of labile C-H bonds.[6][7][8] By replacing a vulnerable hydrogen at a metabolic "soft spot" with a fluorine atom, that position is effectively shielded from enzymatic attack.[9][10]

  • Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This can lower the electron density of adjacent atoms and bonds, making them less susceptible to oxidation by CYP450 enzymes.[10][11]

  • Altered Enzyme Affinity: Beyond simply blocking a site of attack, fluorination can also change how a molecule binds within the active site of a metabolizing enzyme. This can lead to a weaker enzyme-substrate association, thereby reducing the rate of metabolism.[12]

While fluorination is a powerful tool, its effects are context-dependent and must be evaluated empirically. It can influence other physicochemical properties such as lipophilicity (LogP) and the acidity/basicity of nearby functional groups (pKa), which can have complex effects on a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][12][13]

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of fluorination on the metabolic stability of benzyl azetidines, we designed a robust in vitro study using the substrate depletion method. This approach is a gold standard in early drug discovery for ranking compounds and predicting in vivo clearance.[14][15]

Core Components of the Study:

  • Test Compounds: A matched molecular pair was selected:

    • Parent Compound: 1-(benzyl)azetidine

    • Fluorinated Analog: 1-(4-fluorobenzyl)azetidine

  • In Vitro System: Pooled Human Liver Microsomes (HLMs) were chosen as the test system. HLMs are subcellular fractions rich in CYP450 enzymes and are a cost-effective and highly reproducible model for studying Phase I metabolism.[16][17]

  • Cofactor: The reaction is initiated by the addition of NADPH (Nicotinamide adenine dinucleotide phosphate), an essential cofactor for CYP450 enzyme activity.[16]

  • Analytical Method: Compound quantification is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and selectivity for measuring drug concentrations in complex biological matrices.[18][19][20]

  • Key Parameters Measured:

    • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

    • Intrinsic Clearance (Cl_int): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[21]

The following diagram illustrates the comprehensive workflow for this comparative study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_comp Prepare Test Compounds (Fluoro vs. Non-Fluoro) & Controls pre_inc Pre-incubate Compounds with HLMs at 37°C prep_comp->pre_inc prep_hlm Thaw & Prepare Human Liver Microsomes (HLMs) prep_hlm->pre_inc prep_buffer Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) prep_buffer->pre_inc start_rxn Initiate Reaction with NADPH pre_inc->start_rxn sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench Reaction (Acetonitrile + Internal Std.) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t½ and Cl_int plot->calc compare Compare Fluoro vs. Non-Fluoro Results calc->compare

Caption: Experimental workflow for the comparative metabolic stability assay.

Detailed Experimental Protocol: In Vitro Metabolic Stability in HLMs

This protocol provides a self-validating system, including positive controls to ensure the metabolic competence of the microsomal batch.

1. Materials & Reagents:

  • Test Compounds: 1-(benzyl)azetidine, 1-(4-fluorobenzyl)azetidine (10 mM stock in DMSO).

  • Positive Controls: Midazolam, Dextromethorphan (High & Medium clearance controls, 10 mM stock in DMSO).[22]

  • Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL stock, stored at -80°C).[22]

  • Cofactor: NADPH regenerating system (e.g., NADPH-A/B).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[22]

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Verapamil) for LC-MS/MS analysis.

2. Preparation of Incubation Mixture:

  • On ice, thaw the stock solution of pooled HLMs.[22]

  • Dilute the HLMs with 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration of 1 mg/mL.

  • Dispense the HLM suspension into a 96-well plate.

  • Add the test compounds and positive controls to the wells to reach a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[16]

3. Incubation Procedure:

  • Pre-warm the plate containing the HLM and compound mixture for 10 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding pre-warmed NADPH cofactor solution to all wells.[16]

  • Immediately after adding NADPH, take the first sample (T=0 min) by transferring an aliquot into a separate 96-well plate containing ice-cold quenching solution.

  • Continue to incubate the reaction plate at 37°C.

  • Collect subsequent samples at specified time points (e.g., 5, 15, 30, and 45 minutes) and transfer them to the quenching plate.[16]

  • Include a "minus cofactor" control where buffer is added instead of NADPH for the final time point to account for any non-enzymatic degradation.[16]

4. Sample Processing and Analysis:

  • Once all samples are collected and quenched, seal the collection plate and centrifuge at high speed (e.g., 3000g for 10 min) to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard at each time point.[18]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear regression line. The slope (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k .

  • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / Protein Concentration)

Results: Fluorination Markedly Reduces Metabolic Clearance

The experimental data clearly demonstrate the profound effect of a single fluorine atom on the metabolic fate of the benzyl azetidine scaffold. The fluorinated analog exhibited a significantly longer half-life and correspondingly lower intrinsic clearance compared to its non-fluorinated parent.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (Cl_int) (µL/min/mg protein)
1-(benzyl)azetidine (Structure of non-fluoro compound)18.574.9
1-(4-fluorobenzyl)azetidine (Structure of fluoro compound)85.216.3

Mechanistic Interpretation: Blocking the Metabolic "Soft Spot"

The significant difference in metabolic stability can be attributed to the blocking of a primary metabolic pathway. For many benzyl-containing compounds, the para-position of the phenyl ring is a well-known "metabolic soft spot" susceptible to aromatic hydroxylation by CYP450 enzymes, particularly CYP2D6 and CYP3A4.[6][7]

In the non-fluorinated parent compound, this pathway is readily available, leading to rapid metabolism and clearance. However, in the fluorinated analog, the substitution of hydrogen with fluorine at the para-position makes this site inaccessible to enzymatic oxidation. The strength of the C-F bond and the electronic deactivation of the ring prevent hydroxylation, forcing metabolism to occur through slower, alternative pathways or not at all within the timeframe of the assay.[9][12]

The following diagram illustrates this metabolic blocking effect.

G cluster_nonfluoro Non-Fluorinated Pathway cluster_fluoro Fluorinated Pathway A 1-(benzyl)azetidine B [CYP450 Oxidation] A->B C 4-hydroxybenzyl Metabolite (Rapid Clearance) B->C X 1-(4-fluorobenzyl)azetidine Y [CYP450 Oxidation] X->Y Z Metabolism Blocked (Slow Clearance) Y->Z X

Caption: Fluorine blocks the primary site of CYP450-mediated aromatic hydroxylation.

Conclusion and Implications for Drug Development

This guide demonstrates, with both mechanistic rationale and supporting data, that fluorination is a highly effective strategy for enhancing the metabolic stability of the benzyl azetidine scaffold. The replacement of a hydrogen atom at a metabolically labile position with fluorine successfully blocked CYP450-mediated oxidation, resulting in a more than 4.5-fold increase in metabolic half-life and a 78% reduction in intrinsic clearance in our in vitro human liver microsome model.

For drug development professionals, these findings reinforce the value of strategic fluorination during lead optimization. By identifying and protecting metabolic soft spots, researchers can significantly improve a compound's pharmacokinetic properties, increasing its potential for success as a therapeutic agent. The robust and reproducible in vitro assay protocol detailed here serves as a reliable method for empirically testing this and other metabolic hypotheses, enabling data-driven decisions in the pursuit of safer and more effective medicines.

References

  • Bhattarai, P., Trombley, J., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. [Link]

  • Open MedScience. (n.d.). Bioisosteres in Medicinal Chemistry. Open MedScience. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Wang, S., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition. [Link]

  • Bhattarai, P., Trombley, J., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell Source-to-Contract. [Link]

  • Zhou, C., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B. [Link]

  • Van de Velde, E., et al. (2015). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. LCGC International. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Zhang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. [Link]

  • Di, L. (2014). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal. [Link]

  • Andersson, T. B., et al. (2014). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition. [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • ResearchGate. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. ResearchGate. [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Shalaeva, M., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society. [Link]

  • Najjar, J., & Udit, A. K. (2020). Cytochromes P450: Chemistry for drugs, metabolism, and beyond. Open Access Government. [Link]

  • Shah, M. B., et al. (2011). Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains. Molecular Pharmacology. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.